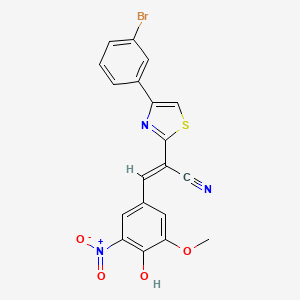
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a useful research compound. Its molecular formula is C19H12BrN3O4S and its molecular weight is 458.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of 2-mercapto-3-(2-methylphenyl)-2-propenoic acid with 2-(4-bromophenyl)-4-thiazolamine, leading to the formation of the desired acrylonitrile derivative through multistep synthetic pathways .
Structural Characteristics
The structural integrity of the compound can be confirmed through various spectroscopic techniques such as NMR and IR spectroscopy. For instance, NMR analysis reveals distinct signals corresponding to different protons in the molecule, confirming the presence of the thiazole and aromatic rings .
Antitumor Activity
Several studies have highlighted the antitumor properties of thiazole derivatives. The compound's structural features contribute significantly to its cytotoxic effects against various cancer cell lines. For example, derivatives with similar thiazole structures have shown IC50 values below 1.98 µg/mL against specific cancer cell lines, indicating potent antiproliferative activity .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | A-431 | 1.61 |
| 10 | Jurkat | 1.98 |
| 13 | Both Cell Lines | <1.0 |
Antimicrobial Activity
In addition to antitumor effects, compounds similar to This compound have demonstrated significant antimicrobial properties. Studies indicate that these derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Related Thiazole Compounds
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 10 | Escherichia coli | 0.25 |
The biological mechanisms underlying the activity of these compounds often involve interaction with cellular targets such as enzymes or receptors associated with cancer progression or bacterial survival. For instance, thiazole derivatives are known to inhibit biofilm formation and disrupt bacterial cell wall synthesis .
Case Study 1: Anticancer Efficacy
In a controlled study involving various thiazole derivatives, researchers observed significant inhibition of tumor growth in xenograft models treated with compounds similar to This compound . The study reported a reduction in tumor volume by up to 50% compared to control groups .
Case Study 2: Antimicrobial Resistance
A recent investigation into antimicrobial resistance highlighted that certain thiazole derivatives could overcome resistance mechanisms in bacteria, showcasing their potential as effective therapeutic agents against resistant strains .
属性
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O4S/c1-27-17-7-11(6-16(18(17)24)23(25)26)5-13(9-21)19-22-15(10-28-19)12-3-2-4-14(20)8-12/h2-8,10,24H,1H3/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAKTOAPNOESSG-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














